molecular formula C5H3N4NaS B6224021 sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide CAS No. 74538-21-9

sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide

Cat. No.: B6224021
CAS No.: 74538-21-9
M. Wt: 174.2
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Description

Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide: is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a tropine-based dicationic molten salt as an active catalyst. This environmentally friendly method allows for the synthesis of triazolopyrimidine derivatives with high yields and short reaction times . The reaction conditions often include solvent-free environments or the use of ethanol as a green solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic methods. The use of dicationic ionic liquids (DILs) has been explored for their efficiency and reusability, making them suitable for industrial applications . The process typically involves the recovery and reuse of catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazolopyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazolopyrimidine derivatives. These products have been studied for their potential biological activities and therapeutic applications .

Scientific Research Applications

Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide has been extensively studied for its scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . By binding to these targets, the compound can disrupt signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Sodium {[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanide can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific inhibitory effects on kinases and its potential as an antitumor agent .

Properties

CAS No.

74538-21-9

Molecular Formula

C5H3N4NaS

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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